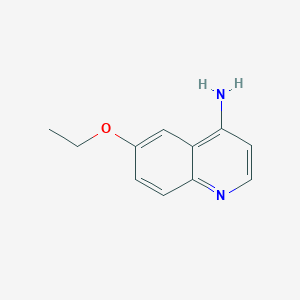
4-Amino-6-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-ethoxyquinoline (AEQ) is a quinoline derivative that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects and is used in lab experiments to study its effects. AEQ is a versatile compound that has a wide range of applications, from drug discovery to medical imaging.
Scientific Research Applications
Synthesis and Drug Development
4-Amino-6-ethoxyquinoline derivatives have been explored for their potential in creating anticancer, anti-malarial, antidiabetic, and antiviral agents. For instance, derivatives like N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide have been identified as crucial intermediates in the synthesis of drugs like pelitinib and neratinib, targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases (Mao et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, this compound derivatives have been utilized for the sensitive determination of amino acid enantiomers through derivatization, showcasing their utility in chiral analysis of amino acids using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) systems (Oyama et al., 2015).
Antimicrobial Activity
The antimicrobial activity of 4-aminoquinolines, including those with hydroxy and methoxy substitutions, has been evaluated, indicating slight antibacterial properties against both Gram-positive and Gram-negative bacteria, which could guide the development of new antimicrobial agents (Meyer et al., 2001).
Anticancer Activity
The structural modification of 4-aminoquinolines has led to the discovery of compounds with significant anticancer activities. For example, derivatives with amino-, alkylamino, and halogen groups have shown moderate to high potency against various human cancer cell lines, demonstrating their potential as anticancer agents (Delgado et al., 2012).
Electrochemical Sensors
4-Aminoquinoline compounds have been applied in developing electrochemical sensors for detecting these drugs in biological and environmental samples, emphasizing their relevance in pharmaceutical analysis and environmental monitoring (Matrouf et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Quinolines and quinolones, which include 4-amino-6-ethoxyquinoline, have been known to exhibit a broad spectrum of bioactivities .
Mode of Action
Quinolines and quinolones generally attain high and selective activity through different mechanisms of action .
Biochemical Pathways
Quinolines and quinolones, in general, have been found to impact various biological pathways .
Result of Action
Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Biochemical Analysis
Biochemical Properties
4-Amino-6-ethoxyquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with various enzymes, including cyclic nucleotide phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The interaction of this compound with these enzymes can lead to the inhibition of their activity, thereby affecting cellular signaling pathways . Additionally, this compound has been shown to interact with proteins involved in DNA replication and repair, further highlighting its potential in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Moreover, it has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to the active site of cyclic nucleotide phosphodiesterases, leading to the inhibition of their enzymatic activity . This inhibition results in increased levels of cyclic nucleotides, which can modulate various cellular signaling pathways. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites within the cell . These interactions highlight the compound’s potential in modulating cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for understanding the compound’s overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound has been observed to localize within various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
6-ethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUBRPFTBRGLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589041 |
Source


|
| Record name | 6-Ethoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948293-13-8 |
Source


|
| Record name | 6-Ethoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














